4-(2-BROMO-4-CHLOROBENZENESULFONYL)MORPHOLINE
Description
4-(2-BROMO-4-CHLOROBENZENESULFONYL)MORPHOLINE is an organic compound that features a morpholine ring substituted with a 2-bromo-4-chlorobenzenesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3S/c11-9-7-8(12)1-2-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHOPOPQAQIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMO-4-CHLOROBENZENESULFONYL)MORPHOLINE typically involves the reaction of morpholine with 2-bromo-4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-BROMO-4-CHLOROBENZENESULFONYL)MORPHOLINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or chlorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-(2-BROMO-4-CHLOROBENZENESULFONYL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-BROMO-4-CHLOROBENZENESULFONYL)MORPHOLINE involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The sulfonyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in various applications, from biochemical assays to material science.
Comparison with Similar Compounds
Similar Compounds
4-BROMOBENZENESULFONYL CHLORIDE: Similar in structure but lacks the morpholine ring, making it less versatile in certain applications.
2-CHLORO-4-BROMOBENZENESULFONYL CHLORIDE: Shares the same aromatic substitution pattern but does not contain the morpholine moiety.
4-METHOXYBENZENESULFONYL CHLORIDE: Contains a methoxy group instead of bromine and chlorine, leading to different reactivity and applications.
Uniqueness
4-(2-BROMO-4-CHLOROBENZENESULFONYL)MORPHOLINE is unique due to the presence of both the morpholine ring and the 2-bromo-4-chlorobenzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
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